N-Acetyl-S-(2-hydroxypropyl)-L-cysteine
Description
Structure
3D Structure
Properties
CAS No. |
923-43-3 |
|---|---|
Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-hydroxypropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-5(10)3-14-4-7(8(12)13)9-6(2)11/h5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t5?,7-/m0/s1 |
InChI Key |
FGOZBZPHEMIBIQ-MSZQBOFLSA-N |
Isomeric SMILES |
CC(CSC[C@@H](C(=O)O)NC(=O)C)O |
Canonical SMILES |
CC(CSCC(C(=O)O)NC(=O)C)O |
Origin of Product |
United States |
Metabolic Formation and Biotransformation Pathways of N Acetyl S 2 Hydroxypropyl L Cysteine
Precursor Compound Identification and Conjugation Pathways
The generation of N-Acetyl-S-(2-hydroxypropyl)-L-cysteine is primarily linked to the metabolism of specific industrial chemicals, namely halogenated aliphatic compounds and oxirane intermediates. The initial and crucial step in their detoxification and subsequent transformation into this mercapturic acid is conjugation with the endogenous antioxidant glutathione (B108866).
Formation from Halogenated Aliphatic Compounds (e.g., 1,2-Dichloropropane)
Research has identified N-acetyl-S-(2-hydroxypropyl)cysteine as the principal urinary metabolite of 1,2-dichloropropane (B32752) in rats. nih.gov The metabolic pathway proposed for this conversion involves an initial oxidation step. nih.govcdc.gov This is followed by conjugation with glutathione (GSH). nih.govcdc.gov Studies have indicated that 1,2-dichloropropane can be conjugated with GSH both spontaneously and through enzymatic catalysis. nih.govnih.gov While Glutathione S-transferase theta 1 (GSTT1) has been implicated, its effect on the conjugation of 1,2-dichloropropane is considered to be less significant compared to its role in the metabolism of other dihaloalkanes like dichloromethane. nih.govnih.gov
In vivo studies in rats administered with 1,2-dichloro[1-¹⁴C]propane have corroborated the proposed metabolic pathway, leading to the excretion of N-acetyl-S-(2-hydroxypropyl)cysteine. nih.gov
Derivation from Oxirane Intermediates (e.g., Propylene (B89431) Oxide, 1,2-Epoxypropane)
This compound, often referred to as 2-hydroxypropylmercapturic acid (HPMA), is a well-established metabolite of propylene oxide (1,2-epoxypropane). healthmatters.ionih.govhealthmatters.io Propylene oxide is a reactive electrophilic compound that readily undergoes conjugation with glutathione. healthmatters.io This initial conjugation is a key detoxification step, and its elimination can be expedited by supplementing with glutathione or its precursor, N-acetylcysteine (NAC). healthmatters.iohealthmatters.io
Role of Glutathione S-Transferases in Initial Conjugation
Glutathione S-transferases (GSTs) are a family of phase II detoxification enzymes that play a pivotal role in cellular protection. wikipedia.orgresearchgate.netnih.gov They catalyze the nucleophilic attack of the sulfur atom of glutathione on the electrophilic center of a wide array of xenobiotic compounds, including halogenated hydrocarbons and epoxides. wikipedia.orgresearchgate.netnih.gov This conjugation reaction renders the foreign compounds more water-soluble and facilitates their excretion. wikipedia.orgyoutube.com
In the context of this compound formation, GSTs are crucial for mediating the initial conjugation of precursors like 1,2-dichloropropane and propylene oxide with glutathione. nih.govresearchgate.netwashington.edu While some spontaneous conjugation of 1,2-dichloropropane with glutathione can occur, the enzymatic reaction catalyzed by GSTs, such as GSTT1, is a significant pathway. nih.govnih.govresearchgate.net The resulting glutathione S-conjugate is the first intermediate in the metabolic cascade leading to the final mercapturic acid. nih.govtandfonline.com
Downstream Enzymatic Processing to N-Acetylcysteine Conjugates
Following the initial glutathione conjugation, the resulting S-conjugate undergoes a series of enzymatic cleavages known as the mercapturic acid pathway. nih.govtandfonline.com This pathway is a major route for the biotransformation of xenobiotic electrophiles. nih.gov The process involves the sequential action of three key enzymes:
γ-Glutamyltransferase (GGT): This enzyme initiates the breakdown by removing the γ-glutamyl residue from the glutathione conjugate, yielding a cysteinylglycine (B43971) S-conjugate. wikipedia.orgnih.govnih.govwikipedia.org
Dipeptidases: Enzymes such as aminopeptidase (B13392206) N and dehydropeptidase-I then cleave the glycine (B1666218) residue from the cysteinylglycine S-conjugate, resulting in the formation of the corresponding cysteine S-conjugate. wikipedia.orgnih.govnih.govnih.gov
Cysteine S-conjugate N-acetyltransferase (NAT8): In the final step, the cysteine S-conjugate is N-acetylated by the microsomal enzyme cysteine S-conjugate N-acetyltransferase, which utilizes acetyl-CoA as a donor. nih.govnih.govwikipedia.org This acetylation produces the final, excretable mercapturic acid, this compound. nih.govnih.gov
The following table summarizes the enzymes involved in the downstream processing of glutathione conjugates.
| Enzyme | Action | Intermediate Formed |
| γ-Glutamyltransferase (GGT) | Removes the γ-glutamyl residue | Cysteinylglycine S-conjugate |
| Dipeptidases | Cleave the glycine residue | Cysteine S-conjugate |
| Cysteine S-conjugate N-acetyltransferase (NAT8) | N-acetylation of the cysteine conjugate | N-Acetylcysteine S-conjugate (Mercapturic Acid) |
Elucidation of Metabolic Pathways Through Isotopic Labeling Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. wikipedia.orgcreative-proteomics.com By replacing specific atoms in a precursor molecule with their stable or radioactive isotopes, researchers can track the transformation of the labeled compound into its various metabolites. wikipedia.orgnih.gov
Studies utilizing radio-labeled 1,2-dichloro[1-¹⁴C]propane in rats have been instrumental in confirming the metabolic pathway that leads to the urinary excretion of N-acetyl-S-(2-hydroxypropyl)cysteine. nih.gov The detection of radioactivity in this specific metabolite provides direct evidence of its origin from the administered labeled precursor. nih.gov
Furthermore, the principles of isotopic labeling have been applied to similar compounds to understand the relative importance of different metabolic routes. For example, the metabolism of tetradeutero-1,2-dibromoethane was investigated to assess the roles of oxidation and glutathione conjugation in the formation of the corresponding mercapturic acid, N-acetyl-S-2-hydroxyethyl-L-cysteine. nih.gov Such studies, often coupled with mass spectrometry for the detection and quantification of labeled products, provide definitive insights into the biotransformation pathways of xenobiotics. wikipedia.orgacs.orgnih.gov The use of stable isotopes like ¹³C and deuterium (B1214612) (²H) is particularly valuable for differentiating between metabolites derived from an external (exogenous) source and those produced naturally (endogenously) by the body. acs.org
Mechanistic Investigations of N Acetyl S 2 Hydroxypropyl L Cysteine Formation
Proposed Chemical Reaction Mechanisms from Parent Xenobiotics
The primary parent xenobiotic leading to the formation of N-Acetyl-S-(2-hydroxypropyl)-L-cysteine is propylene (B89431) oxide. nih.gov The initial and rate-limiting step in its detoxification via the mercapturic acid pathway is the conjugation with the endogenous antioxidant, glutathione (B108866) (GSH). washington.edu This reaction is an SN2-type nucleophilic addition, where the sulfhydryl group (-SH) of the cysteine residue within glutathione acts as a potent nucleophile, attacking one of the carbon atoms of the epoxide ring of propylene oxide. washington.edu
This conjugation can occur non-enzymatically, but it is significantly accelerated by a superfamily of enzymes known as Glutathione S-transferases (GSTs). washington.edunih.gov The GST-catalyzed reaction is highly regio- and stereoselective. For propylene oxide, a prochiral molecule, the nucleophilic attack by the thiolate anion of glutathione can theoretically occur at either the C1 (unsubstituted) or C2 (methyl-substituted) carbon of the epoxide ring. The attack at the less sterically hindered C1 carbon is generally favored, leading to the formation of S-(2-hydroxypropyl)glutathione. The alternative attack at the C2 carbon would result in the formation of the S-(1-hydroxyprop-2-yl)glutathione isomer.
The stereochemistry of the reaction is also a critical aspect. Propylene oxide exists as a racemic mixture of (R)- and (S)-enantiomers. Different GST isozymes exhibit distinct stereoselectivities towards these enantiomers. For instance, studies with other simple epoxides like styrene (B11656) oxide have shown that different GST isozymes can preferentially conjugate one enantiomer over the other, and can also direct the glutathione attack to a specific carbon of the epoxide ring, leading to products with a defined stereochemistry. nih.gov While specific data for all human GST isozymes with propylene oxide is not exhaustively detailed in all literature, it is established that human GSTT1-1 demonstrates a higher velocity of transformation for propylene oxide compared to ethylene (B1197577) oxide. nih.gov This highlights the importance of the specific GST isozyme profile in determining the rate and stereochemical outcome of the initial conjugation step.
Evaluation of Putative Intermediate Species (e.g., Sulfonium (B1226848) Ions)
The reaction between the nucleophilic sulfur atom of glutathione and the electrophilic carbon of an epoxide like propylene oxide proceeds through a transition state. While a discrete, stable intermediate is not typically formed in a classic SN2 reaction, the potential for transient, highly reactive species has been considered. One such putative intermediate is a sulfonium ion.
A sulfonium ion intermediate would involve the formation of a three-membered ring containing a positively charged sulfur atom, resulting from the initial attack of the glutathione thiol on one of the epoxide carbons before the ring fully opens. In the context of epoxide ring-opening by a thiol, this would be a highly strained and transient species. While the formation of sulfonium ylides is a known method for synthesizing epoxides in organic chemistry, the direct observation or isolation of a sulfonium ion intermediate during the glutathione conjugation of propylene oxide is not well-documented in the biochemical literature. organic-chemistry.org
The high nucleophilicity of the glutathione thiolate anion, particularly when activated within the active site of a GST, facilitates a direct and concerted attack on the epoxide carbon, leading to the simultaneous opening of the epoxide ring. nih.gov This mechanism is generally considered to be the most direct and energetically favorable pathway. While the concept of a sulfonium ion intermediate is chemically plausible due to the reactivity of sulfur nucleophiles, there is currently a lack of direct experimental evidence to support its significant role in the biosynthesis of S-(2-hydroxypropyl)glutathione from propylene oxide. It is more likely that the reaction proceeds through a transition state that has some sulfonium ion character, rather than forming a distinct and stable sulfonium ion intermediate.
Contribution of Oxidative Pathways in this compound Biosynthesis
While this compound is a direct metabolite of propylene oxide, the initial formation of propylene oxide itself can be a result of oxidative metabolism of its parent compound, propylene. This oxidative pathway is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov
CYP enzymes are monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics. nih.gov Several CYP isozymes, including CYP2E1 and CYP2B6, are known to be involved in the oxidation of small hydrocarbons. nih.gov The catalytic cycle of these enzymes involves the activation of molecular oxygen to a highly reactive ferryl-oxo species, which is capable of inserting an oxygen atom into a C-H or C=C bond. nih.gov
In the case of propylene, CYP enzymes catalyze its epoxidation to form propylene oxide. This reaction is a critical bioactivation step, as propylene itself is relatively inert, while the resulting epoxide is a reactive electrophile that can bind to cellular macromolecules. The formation of propylene oxide via this oxidative pathway thus provides the substrate for the subsequent detoxification via the mercapturic acid pathway. The efficiency of this oxidative step can be influenced by the expression levels and genetic polymorphisms of the relevant CYP isozymes, which can vary significantly between individuals.
Characterization of Enzymatic Catalysis in Mercapturic Acid Formation
The biosynthesis of this compound from propylene oxide is a cascade of four distinct enzymatic reactions.
Glutathione S-transferase (GST): As previously mentioned, GSTs catalyze the initial conjugation of propylene oxide with glutathione. nih.govnih.gov These enzymes exhibit a random sequential kinetic mechanism, where either glutathione or the electrophilic substrate can bind to the enzyme first. nih.gov The catalytic efficiency of different GST isozymes with propylene oxide varies. Kinetic studies have been performed on cytosolic fractions from various tissues in different species, including humans. nih.gov
γ-Glutamyltranspeptidase (GGT): Following the formation of S-(2-hydroxypropyl)glutathione, the next step is the removal of the glutamate (B1630785) residue. This reaction is catalyzed by γ-glutamyltranspeptidase, a membrane-bound enzyme that transfers the γ-glutamyl moiety to an acceptor molecule, which can be an amino acid or another peptide. nih.gov The product of this reaction is S-(2-hydroxypropyl)cysteinylglycine. Kinetic parameters for GGT have been determined for various glutathione conjugates, with Km values for some substrates reported to be in the millimolar range. biorxiv.orgsssup.it
Dipeptidase: The S-(2-hydroxypropyl)cysteinylglycine is then cleaved by a dipeptidase, which hydrolyzes the peptide bond between the cysteine and glycine (B1666218) residues. nih.gov This releases a free glycine molecule and forms S-(2-hydroxypropyl)-L-cysteine. The activity of dipeptidases can be influenced by the nature of the substituent on the cysteine sulfur atom. nih.gov
N-Acetyltransferase (NAT): The final step in the formation of the mercapturic acid is the N-acetylation of the amino group of the S-(2-hydroxypropyl)-L-cysteine. This reaction is catalyzed by a cysteine S-conjugate N-acetyltransferase, which utilizes acetyl-CoA as the acetyl group donor. nih.gov This acetylation significantly increases the water solubility of the conjugate, facilitating its excretion in the urine.
Research Applications of N Acetyl S 2 Hydroxypropyl L Cysteine As a Biomarker of Exposure
Utility in Environmental and Occupational Exposure Assessment Studies
The measurement of urinary metabolites like N-Acetyl-S-(2-hydroxypropyl)-L-cysteine is a cornerstone of human biomonitoring. It reflects the absorbed dose of a parent compound, integrating exposure from all routes, including inhalation and dermal contact. This makes it a valuable tool for assessing exposure in both the general population and in specific occupational cohorts.
This compound, commonly abbreviated as 2-HPMA, is a well-established urinary biomarker of exposure to propylene (B89431) oxide. nih.govresearchgate.net Propylene oxide is a volatile organic compound (VOC) used in the production of polyurethane plastics, polyester (B1180765) resins, lubricants, and surfactants; it has also been used as a fumigant. healthmatters.iohealthmatters.io Human exposure can occur in industrial settings where these materials are manufactured or used. healthmatters.io
Furthermore, propylene oxide is a known component of tobacco smoke, making 2-HPMA a reliable indicator of exposure from this source. nih.gov Consequently, it is frequently included in panels of urinary VOC metabolites to assess cumulative exposure from various environmental sources, including ambient air pollution and cigarette smoke. nih.govtandfonline.com Studies have demonstrated its utility in distinguishing between smokers and non-smokers and in tracking changes following smoking cessation. nih.gov
The quantification of 2-HPMA in urine is a key aspect of its application in biomonitoring research. researchgate.net Highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for its precise measurement, allowing for the detection of background levels in the general population as well as elevated levels resulting from specific exposures. nih.govnih.gov
Research has consistently shown significantly higher urinary concentrations of 2-HPMA in smokers compared to non-smokers. These quantitative data are crucial for establishing reference ranges and for understanding the burden of exposure in different populations. researchgate.netnih.gov
| Population Group (n) | Median Concentration (µg/L) | Source |
|---|---|---|
| Non-smokers (14) | 7.1 | Schettgen et al. (2008) nih.govsigmaaldrich.com |
| Smokers (14) | 41.7 | Schettgen et al. (2008) nih.gov |
Specificity and Non-Specificity Considerations for this compound as a Biomarker
While 2-HPMA is a primary and specific urinary metabolite of propylene oxide, its presence in urine is not entirely exclusive to this exposure. nih.govresearchgate.net Biomonitoring studies have detected background levels of 2-HPMA in individuals from the general population with no known occupational exposure and in non-smokers, suggesting the existence of other minor environmental or potential endogenous sources. researchgate.netnih.gov
One study noted that approximately 5% of urine samples analyzed had unusually high levels of 2-HPMA that could not be attributed to tobacco smoke or other available demographic data, highlighting that other factors can influence its excretion. nih.gov This is a common consideration for mercapturic acid biomarkers. For instance, the related compound N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) is a known urinary metabolite of a large number of structurally different xenobiotic chemicals. nih.gov This underscores the importance of considering the complete exposure scenario when interpreting 2-HPMA levels in research.
Correlation Studies between this compound Levels and Xenobiotic Exposure Parameters in Research Models
A key validation step for any biomarker is to establish a correlation between its concentration in a biological matrix and the extent of exposure. For 2-HPMA, numerous studies have successfully demonstrated this relationship. The most well-documented correlation is with smoking status, where urinary 2-HPMA levels are significantly higher in smokers than in non-smokers. nih.govnih.gov This correlation is further strengthened by research showing that subjects who quit smoking exhibit a significant median decrease in urinary 2-HPMA levels. nih.gov
| Study Group | Median 2-HPMA Level (pmol/mg creatinine) | Key Finding | Source |
|---|---|---|---|
| Smokers (40) | 480 | Significantly higher than non-smokers (P<0.001) | Fustinoni et al. (2014) nih.gov |
| Non-smokers (40) | 208 | Baseline level for comparison | Fustinoni et al. (2014) nih.gov |
| Smoking Cessation Subjects (15) | - | 52% median decrease after 4 weeks of cessation (P<0.001) | Fustinoni et al. (2014) nih.gov |
This principle has also been applied in occupational research models for similar biomarkers. For example, a study on workers exposed to 1-bromopropane (B46711) found that urinary levels of its corresponding metabolite, N-acetyl-S-(n-propyl)-L-cysteine (AcPrCys), were significantly correlated with the time-weighted average (TWA) air concentrations of 1-bromopropane, with spray-gun operators showing the highest levels of both air exposure and urinary metabolite concentration. nih.gov Such studies provide a model for how 2-HPMA can be used to quantitatively link environmental or occupational propylene oxide exposure to an internal dose.
Insight into Detoxification Processes from Biomarker Analysis
The analysis of this compound provides a window into a crucial detoxification mechanism known as the mercapturic acid pathway. This pathway is a primary route for the metabolism and elimination of electrophilic compounds, which can otherwise be toxic or carcinogenic. nih.gov
The formation of 2-HPMA begins when the electrophilic epoxide ring of propylene oxide is attacked by the nucleophilic thiol group of glutathione (B108866) (GSH), an important endogenous antioxidant. nih.gov This reaction, often catalyzed by glutathione S-transferase (GST) enzymes, forms a glutathione conjugate. This conjugate is not excreted directly but undergoes further metabolism. It is sequentially broken down, first losing a glutamate (B1630785) residue and then a glycine (B1666218) residue, to form the cysteine conjugate. Finally, the amino group of the cysteine conjugate is acetylated to form this compound, a water-soluble mercapturic acid that is readily excreted in the urine. nih.gov The availability of the precursor N-acetyl cysteine (NAC) can support this detoxification process by providing the cysteine necessary for the body to synthesize glutathione. healthmatters.ionih.gov Therefore, the measurement of 2-HPMA not only quantifies exposure but also confirms the activity of this vital detoxification pathway.
Advanced Analytical Methodologies for N Acetyl S 2 Hydroxypropyl L Cysteine Detection and Quantification
Sample Preparation and Enrichment Strategies for Biological Matrices
The reliable quantification of N-Acetyl-S-(2-hydroxypropyl)-L-cysteine in biological matrices such as urine and plasma necessitates meticulous sample preparation to remove interfering substances and concentrate the analyte. nih.govunimi.itnih.gov Biomonitoring approaches benefit from the analysis of urinary metabolites due to non-invasive sample collection and the longer biological half-lives of these metabolites compared to their parent compounds. nih.gov
A key strategy for enhancing accuracy, especially in complex and variable matrices like urine, is the use of isotope dilution. unimi.itnih.gov This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., 2-HPMA-D3) to the sample at the beginning of the preparation process. unimi.it This internal standard experiences the same processing and potential losses as the native analyte, allowing for precise correction and quantification. nih.gov For instance, in methods developed for similar mercapturic acids, isotope-dilution has been shown to completely correct for variability in extraction recovery. nih.gov
Solid-phase extraction (SPE) is a commonly employed enrichment technique. nih.gov Specifically, strong anion-exchange (SAX) SPE has proven effective for extracting N-acetyl-L-cysteine derivatives from urine. nih.gov This method captures the acidic analyte while allowing neutral and basic compounds to be washed away, resulting in a cleaner and more concentrated sample for analysis.
Extraction and Derivatization Techniques
Extraction is the initial step to isolate the target analyte from the bulk of the biological sample. For plasma samples, a straightforward protein precipitation step, often using a solvent like acetonitrile (B52724), can be used to remove large protein molecules that would otherwise interfere with analysis. rsc.org For urine, more specific techniques like the aforementioned strong anion-exchange solid-phase extraction are utilized to handle the high salt content and variability of the matrix. nih.gov
Derivatization is a chemical modification process often required to make the analyte suitable for certain types of analysis, particularly Gas Chromatography-Mass Spectrometry (GC-MS). nih.govnih.gov this compound, being a polar and non-volatile compound, requires derivatization to increase its volatility and thermal stability. nih.gov Common derivatization strategies include:
Alkylation/Esterification : This involves converting acidic groups (like the carboxylic acid on the cysteine moiety) into esters, for example, methyl esters. nih.govnih.gov This can be achieved using reagents like methyl chloroformate (MCF). nih.gov One study demonstrated that converting an N-acetyl-cysteine derivative to its methyl ester was necessary for analysis using GC-MS in chemical ionization mode. nih.gov
Silylation : This process replaces active hydrogen atoms in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov This greatly increases the volatility of the analyte for GC-MS analysis. nih.gov
For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always necessary, but it can be used to improve ionization efficiency and chromatographic separation. researchgate.net
Chromatographic Separation Techniques in this compound Analysis
Chromatography is essential for separating this compound from other components in the prepared sample extract before it enters the mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile analytes like 2-HPMA, derivatization is a mandatory prerequisite. nih.govnih.gov Studies on similar N-acetyl-cysteine derivatives have successfully employed short-column GC-MS/MS for quantification in urine extracts. nih.gov This approach provides high selectivity and low detection limits. nih.gov In one such study, the total analysis time for short-column GC/MS/MS was approximately 30 minutes. nih.gov The detection limit for a related compound was 1.5 parts-per-billion (ppb) in electron impact mode, and this was further lowered to 0.6 ppb when the analyte was derivatized to its methyl ester and analyzed in chemical ionization mode. nih.gov
| Analytical Technique | Analyte Form | Detection Limit | Reference |
| Short-column GC/MS/MS (EI mode) | Derivatized | 1.5 ppb (5 pg) | nih.gov |
| Short-column GC/MS/MS (CI mode) | Methyl ester derivative | 0.6 ppb (2 pg) | nih.gov |
This table presents data for a closely related N-acetyl-cysteine derivative, demonstrating the capabilities of the GC-MS technique.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant method for quantifying mercapturic acids like 2-HPMA in biological fluids. nih.govunimi.itnih.gov This preference is due to its high sensitivity, specificity, and ability to analyze polar, non-volatile compounds in their native form without derivatization. nih.govresearchgate.net
High-throughput methods often utilize Ultra High-Performance Liquid Chromatography (UHPLC or UPLC) systems, which provide faster analysis times and better resolution than traditional HPLC. unimi.itnih.gov The separation is typically achieved using a reversed-phase column, such as a C18 column. rsc.org The mobile phase often consists of an aqueous component with an acid (like formic acid) and an organic solvent like acetonitrile or methanol. rsc.org
The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. rsc.orgfrontiersin.org This allows for the development of methods with very low limits of detection (LOD) and quantification (LOQ), making them suitable for measuring background exposure levels in the general population. nih.govnih.gov For example, a validated LC-MS/MS method for N-acetyl-l-cysteine in chicken plasma achieved an LOQ of 0.28 µg/ml with high accuracy and precision. nih.gov Another method for a similar urinary metabolite reached a detection limit of 0.68 µg/L. nih.gov
| Analyte | Matrix | Technique | LOQ | Accuracy (%) | Reference |
| N-acetyl-l-cysteine (Low Conc.) | Chicken Plasma | LC-MS/MS | 0.28 µg/ml | 97.35 - 101.33 | nih.gov |
| N-acetyl-l-cysteine (High Conc.) | Chicken Plasma | LC-MS/MS | 2.30 µg/ml | 99.77 - 112.14 | nih.gov |
| Acetaminophen (B1664979)–cysteine adducts | Human Plasma | LC-MS/MS | 1.0 ng/mL | 87.0 - 113 | rsc.org |
| N-acetyl-S-(2-hydroxyethyl)-L-cysteine | Human Urine | HPLC-MS-MS | Not specified (LOD = 0.68 µg/L) | ~100 | nih.gov |
Mass Spectrometric Techniques for Structural Elucidation and Quantification
Mass spectrometry is the core detection technique that provides mass information, enabling both the identification (structural elucidation) and quantification of 2-HPMA. researchgate.net Tandem mass spectrometry (MS/MS) is particularly valuable as it fragments the initial ion, creating a characteristic pattern that serves as a highly specific fingerprint for the compound, minimizing the risk of misidentification from matrix interferences. nih.gov
Chemical Ionization Mass Spectrometry Applications
While electron impact (EI) ionization is common in GC-MS, chemical ionization (CI) offers a "softer" ionization method that results in less fragmentation and a more abundant molecular ion, which can be advantageous for quantification. nih.gov The potential of tandem mass spectrometry under both EI and CI conditions has been studied for the confirmatory screening of N-acetyl-cysteine derivatives. nih.gov For the analysis of the methyl ester of a related compound, GC-MS/MS using CI mode yielded the lowest detection limits, demonstrating its high sensitivity for this class of compounds when appropriately derivatized. nih.gov This highlights the importance of selecting the optimal ionization technique to meet the specific goals of the analysis, such as achieving the highest possible sensitivity. nih.gov
Isotope-Dilution Mass Spectrometry for Absolute Quantification
Isotope-Dilution Mass Spectrometry (IDMS) stands as a reference technique for quantitative analysis, merging the high sensitivity and selectivity of mass spectrometry with the precision and accuracy afforded by the use of stable isotope-labeled internal standards. nih.gov This methodology is paramount for achieving absolute quantification of target analytes such as this compound (2-HPMA) in complex biological matrices like urine. The core principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis.
This stable isotope-labeled internal standard is chemically identical to the analyte and thus exhibits the same behavior during sample preparation, extraction, and chromatographic separation. In the analysis of mercapturic acids, urine samples can present significant variability in concentration and ion strength, leading to large differences in analyte recovery during extraction. nih.gov The isotope-dilution technique effectively overcomes this limitation by providing a basis for complete correction of extraction recovery for each individual sample. nih.gov
For instance, a sensitive and selective method for a related mercapturic acid, N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA), utilizes strong anion-exchange solid-phase extraction followed by isotope-dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov Because the internal standard and the native analyte are affected proportionally by any loss or ionization suppression, the ratio of their signals in the mass spectrometer remains constant. This allows for highly accurate and precise calculation of the analyte's absolute concentration, with methods demonstrating accuracy indistinguishable from 100% and low coefficients of variation even at very low concentrations. nih.gov
Positive Ion Tandem Mass Spectrometry for Enhanced Structural Characterization
While mass spectrometry can be operated in either negative or negative ion detection mode, the choice significantly impacts the resulting data, particularly for structural elucidation. For mercapturic acids like 2-HPMA, positive ion tandem mass spectrometry has been shown to provide more comprehensive fragmentation pathways, offering enhanced structural characterization compared to negative ion mode. acs.org
This advantage is clearly demonstrated when analyzing isomeric compounds. Research shows a stark difference in the fragmentation patterns of 2-HPMA and its isomer, N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3-HPMA), when analyzed in positive ion mode. acs.org The similarity between their fragmentation patterns is only 45%, allowing for clear differentiation. acs.org In contrast, their negative ion mode spectra are nearly identical, with a similarity of 97%, making them difficult to distinguish. acs.org Furthermore, a repeated neutral loss of 131.0582 Da (C₅H₉NO₃) has been observed in positive ion mode for multiple mercapturic acids, a fragmentation pathway not typically seen in negative mode that provides additional structural insight. acs.org High-resolution mass spectrometry in positive ion mode further enhances specificity, enabling more confident annotation and identification of putative mercapturic acid signatures. acs.org
Application of Deuterated Internal Standards in Quantitative Analysis
In quantitative liquid chromatography-mass spectrometry (LC-MS) bioanalysis, stable isotopically labeled (SIL) compounds are considered the gold standard for use as internal standards. scispace.comncn.gov.pl They are intended to correct for variability across numerous stages of the analytical process, including dilutions, extraction recovery, and especially variations in ionization efficiency within the mass spectrometer's ion source. scispace.comnih.gov Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are a common type of SIL internal standard.
The fundamental assumption is that the SIL internal standard behaves identically to the analyte. scispace.com However, deuterium-labeled standards can sometimes exhibit unexpected behavior. scispace.com It has been observed that replacing hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, which may lead to differences in chromatographic retention time or extraction recovery compared to the non-labeled analyte. scispace.comncn.gov.pl This phenomenon, known as the chromatographic isotope effect, can potentially compromise assay accuracy if not carefully evaluated during method validation. ncn.gov.pl
Despite this potential issue, deuterated internal standards are widely and successfully used to improve assay robustness and precision. scispace.com Their ability to effectively normalize for variations in sample processing and instrument response often outweighs the potential for isotope effects, which are typically minimal. The use of a SIL internal standard with multiple deuterium atoms can further ensure that the mass difference between the analyte and the standard is sufficient to prevent isotopic crosstalk. For example, one study demonstrated that implementing a triply deuterated SIL internal standard resulted in excellent assay robustness, with the relative standard deviation of the analyte-to-internal standard ratio being only 4.9% across 60 replicate analyses. scispace.com Another study showed that a quadruply deuterated SIL internal standard yielded significantly better precision and accuracy than an analogous (non-isotopic) internal standard. scispace.com
| Internal Standard Type | Precision (Levene's Test p-value) | Accuracy (Bias Deviation from 100%) |
|---|---|---|
| Butyric Acid Analogue | p=0.02 (SIL variance significantly lower) | Significant (p<0.0005) |
| Quadruply Deuterated SIL | Not Significant (p=0.5) |
This table summarizes findings from a study comparing an analogous internal standard to a stable isotopically labeled (SIL) internal standard, demonstrating the significantly improved precision and accuracy achieved with the SIL standard. scispace.com
Emerging Research Directions and Future Perspectives for N Acetyl S 2 Hydroxypropyl L Cysteine Studies
Advanced Mechanistic Elucidation of Formation Pathways
The formation of N-Acetyl-S-(2-hydroxypropyl)-L-cysteine is a multi-step metabolic process known as the mercapturic acid pathway, which serves to detoxify electrophilic compounds. nih.gov The primary and most well-documented precursor for 2-HPMA is propylene (B89431) oxide, an industrial chemical used in the production of plastics and as a fumigant. healthmatters.iohealthmatters.io
The formation pathway initiates when the electrophilic epoxide ring of propylene oxide is attacked by the nucleophilic thiol group of glutathione (B108866) (GSH), an endogenous antioxidant tripeptide. This conjugation reaction, which can occur spontaneously or be catalyzed by glutathione S-transferase (GST) enzymes, results in the formation of a glutathione S-conjugate. nih.gov Subsequently, the glutamate (B1630785) and glycine (B1666218) residues are sequentially cleaved from the glutathione conjugate by enzymes such as γ-glutamyltransferase and dipeptidases, yielding S-(2-hydroxypropyl)-L-cysteine. The final step is the N-acetylation of the cysteine conjugate's amino group by an N-acetyltransferase enzyme, using acetyl-CoA as a cofactor, to form the water-soluble and excretable this compound. researchgate.net
Future research is focused on elucidating the specific GST isozymes involved in the initial conjugation with propylene oxide and understanding the kinetics and inter-individual variability of each enzymatic step. This advanced mechanistic understanding will improve the interpretation of biomonitoring data and refine toxicokinetic models.
Development of Novel and High-Throughput Analytical Methodologies
The accurate quantification of this compound in biological matrices, primarily urine, is fundamental to its use as a biomarker. Historically, various analytical techniques have been employed, but modern research is driven by the need for higher sensitivity, specificity, and throughput.
Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for the analysis of mercapturic acids. nih.govrsc.org Specifically, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) offers excellent sensitivity and specificity for quantifying 2-HPMA. researchgate.net The development of ultra-performance liquid chromatography (UPLC) further enhances separation efficiency and reduces analysis time. acs.org
Emerging trends focus on:
High-Resolution Mass Spectrometry (HRMS): HRMS platforms, like quadrupole time-of-flight (Q-TOF), provide more specific detection by enabling accurate mass measurements, which helps in distinguishing the target analyte from background interferences and aids in the discovery of novel mercapturic acids. acs.org
Multiplexed Assays: Isotope dilution tandem mass spectrometry methods are being developed to quantify a panel of different mercapturic acids simultaneously. researchgate.net This allows for a broader assessment of chemical exposures from a single sample.
Simplified Sample Preparation: Efforts are ongoing to streamline the sample clean-up process, for instance, by using simple filtration or solid-phase extraction (SPE) procedures, to make the analysis faster and more cost-effective for large-scale exposomic studies. researchgate.netrsc.org
The table below summarizes and compares various analytical methodologies.
Interactive Table: Analytical Methodologies for this compound
| Method | Principle | Advantages | Limitations | Citation |
|---|---|---|---|---|
| Spectrophotometry | Based on a coupled redox and complexation reaction where the analyte reduces a metal ion, which then forms a colored complex. | Simple, cost-effective, widely available equipment. | Lower sensitivity and selectivity compared to MS methods; susceptible to interference from other substances. | nih.gov |
| HPLC with UV Detection (LC-UV) | Chromatographic separation followed by detection based on the analyte's absorption of UV light. | More selective than spectrophotometry alone. | Low sensitivity and selectivity for complex samples like urine, making it difficult to detect trace amounts. | rsc.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by mass spectrometric detection, using precursor and product ion transitions for high specificity. | High sensitivity and specificity; considered the gold standard for quantification in biomonitoring. | Higher equipment cost and complexity. | nih.govresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Uses mass analyzers with high resolving power to determine the elemental composition of ions based on accurate mass. | Increases specificity, reduces false positives, and enables the discovery of unknown metabolites. | Data analysis can be more complex; higher instrument cost. | acs.org |
Identification and Investigation of Undiscovered Precursor Compounds
While propylene oxide is the established precursor for 2-HPMA, the mercapturic acid pathway is a common detoxification route for a vast array of xenobiotics with electrophilic properties. nih.gov An important area of future research is the identification of other, currently unknown, precursor compounds that may lead to the formation of 2-HPMA.
Potential undiscovered precursors could include:
Other Epoxides: Compounds that are structurally similar to propylene oxide or are metabolized in the body to form propylene oxide or a related reactive epoxide intermediate.
Endogenous Sources: Investigation into whether metabolic dysregulation under certain disease states could lead to the endogenous production of reactive electrophiles that result in 2-HPMA formation.
Complex Mixtures: Chemicals present in tobacco smoke, industrial emissions, or certain foods might be metabolized to precursors of 2-HPMA. nih.gov
Distinguishing the contribution of different sources is a significant analytical challenge. The development of specific analytical strategies and the study of related but distinct metabolites, such as N-Acetyl-S-(3-hydroxypropyl)-L-cysteine which derives from different precursors, can help to dissect these exposure sources. sielc.com
Table: Known and Potential Precursors of this compound
| Compound | Status | Description | Citation |
|---|---|---|---|
| Propylene Oxide | Known | An industrial chemical used in manufacturing and as a fumigant; a well-established precursor. | healthmatters.iohealthmatters.io |
| Other Industrial Chemicals | Potential | Xenobiotics that can be metabolically activated to form propylene oxide or a structurally similar reactive intermediate. | nih.gov |
| Endogenous Compounds | Hypothetical | Endogenously produced electrophiles resulting from oxidative stress or specific metabolic pathways that could conjugate with glutathione. | mdpi.com |
Integration of this compound Research with Systems Biology and Exposomics
The study of 2-HPMA is increasingly moving beyond a single biomarker-single exposure paradigm and is being integrated into broader, data-rich fields like systems biology and exposomics.
Exposomics: The "exposome" concept encompasses the totality of an individual's environmental exposures from conception onwards. Urinary mercapturic acids are powerful tools in exposomics because they provide a biological measure of the internal dose of numerous environmental and occupational toxicants. nih.govacs.org By including 2-HPMA in global profiling workflows, researchers can assess exposure to propylene oxide alongside many other chemicals, helping to uncover links between complex exposures and health outcomes in exposure-wide association studies. acs.org
Systems Biology: From a systems biology perspective, the level of 2-HPMA can be viewed as an output of a complex network of metabolic pathways. Integrating 2-HPMA data with other 'omics' data (e.g., genomics, transcriptomics, proteomics) can provide a more holistic understanding of an individual's response to chemical exposure. For example, correlating 2-HPMA levels with genetic variations in GST enzymes or other pathway components can help explain inter-individual differences in susceptibility to toxic effects.
Contribution of this compound Studies to Fundamental Mechanistic Toxicology
The study of 2-HPMA contributes significantly to our understanding of fundamental mechanistic toxicology. Its measurement provides a non-invasive window into critical upstream events in toxicity pathways. nih.gov
The formation of a mercapturic acid like 2-HPMA signifies that the body has been exposed to a reactive electrophile, in this case, propylene oxide. This precursor is of toxicological concern because, in addition to being detoxified, it can also react with cellular macromolecules like DNA to form DNA adducts. nih.gov Such adducts represent a form of DNA damage that can lead to mutations and potentially initiate carcinogenesis. youtube.com
Therefore, quantifying 2-HPMA serves as a biomarker of the effective dose of propylene oxide that has been absorbed and metabolically processed. This information is crucial for:
Dose-Response Assessment: Helping to establish relationships between external exposure levels, internal dose, and the extent of detoxification. nih.gov
Understanding Metabolic Balance: Providing insight into the balance between metabolic activation (which can lead to toxicity) and detoxification via the glutathione pathway.
Carcinogen Risk Assessment: Serving as a biomarker of exposure to a possible human carcinogen, thereby aiding in risk assessment and the monitoring of occupational or environmental health risks. healthmatters.io
By studying the end-product of a detoxification pathway, researchers can infer the extent of the initial toxic challenge, providing critical data for protecting human health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
